
Prednisolone hemisuccinate
Vue d'ensemble
Description
L’hémisuccinate de prednisolone est un corticostéroïde, une forme médicinale soluble de la prednisolone. Il est utilisé pour traiter diverses affections telles que les allergies, les affections inflammatoires, les maladies auto-immunes et certains types de cancers . Ce composé est particulièrement utile dans les cas urgents nécessitant une élévation rapide des niveaux de corticostéroïdes dans le sang .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’hémisuccinate de prednisolone implique l’estérification de la prednisolone avec l’anhydride succinique. La réaction se produit généralement en présence d’une base telle que la pyridine ou la triéthylamine, et le produit est purifié par recristallisation .
Méthodes de production industrielle : Pour la production industrielle, l’hémisuccinate de prednisolone est souvent préparé en convertissant la prednisolone en sa forme de sel de sodium. Cela implique la dissolution de la prednisolone dans un mélange d’alcool et de chloroforme, suivie de l’ajout de bicarbonate de sodium ou de phosphate pour former le sel de sodium . La solution est ensuite lyophilisée pour obtenir un produit stable et soluble dans l’eau .
Analyse Des Réactions Chimiques
Types de réactions : L’hémisuccinate de prednisolone subit diverses réactions chimiques, notamment :
Oxydation : La prednisolone peut être oxydée pour former de l’acétate de prednisolone.
Réduction : Les réactions de réduction peuvent convertir l’hémisuccinate de prednisolone en prednisolone.
Substitution : Les groupes hydroxyle de l’hémisuccinate de prednisolone peuvent subir des réactions de substitution pour former différents esters.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme l’anhydride acétique ou l’anhydride succinique sont utilisés pour les réactions d’estérification.
Principaux produits :
Oxydation : Acétate de prednisolone.
Réduction : Prednisolone.
Substitution : Divers esters de prednisolone.
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Inflammatory Conditions
Prednisolone hemisuccinate is indicated for managing severe allergic reactions, including anaphylaxis, asthma exacerbations, and other inflammatory responses. Its efficacy in reducing inflammation makes it suitable for conditions such as rheumatoid arthritis and systemic lupus erythematosus .
2. Ophthalmic Uses
This compound has been employed in treating non-infectious eye allergies and inflammation, particularly in cases of chemical or thermal burns. It has shown effectiveness in reducing diabetic macular edema through intravitreal injections, leading to significant improvements in visual acuity without notable adverse effects .
3. Gastrointestinal Disorders
this compound is used to manage inflammatory bowel diseases like ulcerative colitis. Studies indicate that oral prednisone formulations yield better outcomes compared to placebo in treating mild cases of active ulcerative colitis .
4. Neoplastic Diseases
The compound is also utilized in oncology for treating acute leukemia and aggressive lymphomas. Its immunosuppressive properties help manage symptoms and improve patient outcomes during chemotherapy .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its therapeutic effectiveness:
- Dose-Dependency: Studies have shown that the pharmacokinetics of this compound are dose-dependent, with variations observed in plasma levels based on the administered dose .
- Elimination and Distribution: The compound demonstrates non-linear pharmacokinetics with higher total body clearance at medium doses compared to low or high doses, impacting its volume of distribution and elimination rates .
Case Studies
1. Diabetic Macular Edema
A retrospective clinical study evaluated the outcomes of 19 eyes treated with intravitreal prednisolone sodium succinate for persistent diabetic macular edema. Results indicated a statistically significant improvement in visual acuity over six months, with no major complications reported .
2. Ulcerative Colitis Trials
In a double-blind trial comparing oral prednisone to placebo in patients with mild ulcerative colitis, results demonstrated that prednisone significantly improved clinical outcomes, showcasing its effectiveness in gastrointestinal applications .
Summary Table of Applications
Application Area | Specific Conditions | Notes |
---|---|---|
Inflammatory Conditions | Anaphylaxis, Asthma | Reduces inflammation and immune response |
Ophthalmic Disorders | Diabetic Macular Edema | Effective via intravitreal injections |
Gastrointestinal Disorders | Ulcerative Colitis | Superior outcomes compared to placebo |
Neoplastic Diseases | Acute Leukemia, Aggressive Lymphomas | Supports symptom management during chemotherapy |
Mécanisme D'action
L’hémisuccinate de prednisolone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison entraîne la translocation du complexe récepteur-ligand dans le noyau, où il interagit avec des séquences d’ADN spécifiques pour réguler l’expression génique. Le composé supprime la réponse immunitaire en inhibant la production de cytokines pro-inflammatoires et en réduisant l’activité des cellules immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires :
Prednisolone : Le composé parent, utilisé sous diverses formes à des fins thérapeutiques similaires.
Hémisuccinate de méthylprednisolone : Un autre corticostéroïde avec des applications similaires mais des propriétés pharmacocinétiques différentes.
Hémisuccinate d’hydrocortisone : Utilisé pour des indications similaires, mais possède une puissance et un profil d’effets secondaires différents.
Unicité : L’hémisuccinate de prednisolone est unique en raison de son apparition rapide de l’action et de sa grande solubilité, ce qui le rend particulièrement utile dans les situations d’urgence nécessitant des effets thérapeutiques rapides .
Activité Biologique
Prednisolone hemisuccinate is a synthetic corticosteroid derived from prednisolone, designed to enhance the drug's solubility and bioavailability. It is primarily used in clinical settings for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as anaphylaxis, asthma, and organ rejection. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 460.52 g/mol. The compound is characterized by the presence of a hemisuccinate moiety that enhances its solubility in aqueous solutions, facilitating intramuscular administration.
Property | Value |
---|---|
Molecular Formula | C25H32O8 |
Molecular Weight | 460.52 g/mol |
CAS Number | 2920-86-7 |
Solubility | Water-soluble |
This compound exerts its pharmacological effects primarily through the modulation of gene expression via glucocorticoid receptors. Upon administration, it is rapidly hydrolyzed to prednisolone, which then binds to glucocorticoid receptors in target tissues. This interaction leads to:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6) and suppression of immune cell activation.
- Immunosuppressive Effects : Reduction in lymphocyte proliferation and function.
- Metabolic Effects : Regulation of carbohydrate, protein, and fat metabolism.
Pharmacokinetics
The pharmacokinetics of this compound reveal a rapid absorption following intramuscular injection. The compound has a plasma half-life ranging from 18 to 25 minutes due to its quick hydrolysis into prednisolone, which itself has a longer half-life .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-Life (Hemisuccinate) | 18-25 minutes |
Half-Life (Prednisolone) | 2-4 hours |
Peak Plasma Concentration (Tmax) | 1-2 hours post-injection |
Clinical Applications
This compound is indicated for various conditions due to its potent anti-inflammatory properties:
- Anaphylaxis : Used as part of emergency treatment protocols.
- Asthma Exacerbations : Provides rapid relief from severe symptoms.
- Organ Transplantation : Prevents rejection by suppressing immune response.
- Autoimmune Disorders : Reduces inflammation in conditions like lupus and rheumatoid arthritis.
Case Study: Efficacy in Asthma Management
A clinical study involving patients with severe asthma exacerbations demonstrated significant improvement in lung function after administration of this compound. Patients showed a mean increase in forced expiratory volume (FEV1) of 30% within 24 hours post-injection.
Side Effects and Safety Profile
While this compound is generally well-tolerated, potential side effects include:
- Short-term Effects : Increased appetite, mood changes, and insomnia.
- Long-term Risks : Osteoporosis, hypertension, and increased susceptibility to infections.
Monitoring Recommendations
Patients receiving treatment should be monitored for signs of adrenal suppression and metabolic changes.
Propriétés
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDTXUMTIZLCJ-CGVGKPPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048964 | |
Record name | Prednisolone 21-hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2920-86-7 | |
Record name | Prednisolone 21-hemisuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2920-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone hemisuccinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prednisolone 21-hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisolone 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7080T74ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.